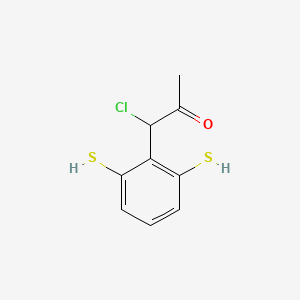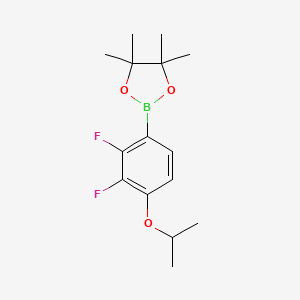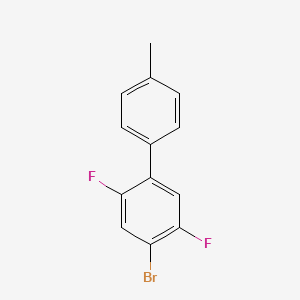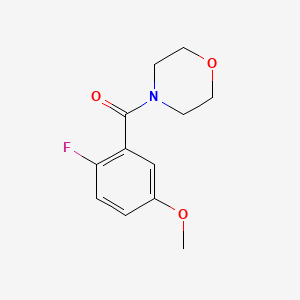
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10ClF2O3 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a hydroxyphenyl group attached to a propan-2-one backbone
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains the hydroxyphenyl group.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Propan-2-one Backbone: The final step involves the formation of the propan-2-one backbone through a series of condensation reactions.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with biological molecules. The hydroxy group enhances its solubility and facilitates its interaction with hydrophilic environments.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: This compound has a difluoromethyl group instead of a hydroxy group, which affects its chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: The position of the hydroxy group affects the compound’s reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H9ClF2O3 |
|---|---|
Poids moléculaire |
250.62 g/mol |
Nom IUPAC |
1-chloro-1-[2-(difluoromethoxy)-3-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O3/c1-5(14)8(11)6-3-2-4-7(15)9(6)16-10(12)13/h2-4,8,10,15H,1H3 |
Clé InChI |
WTTJPIVIANRNSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)O)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14035799.png)





